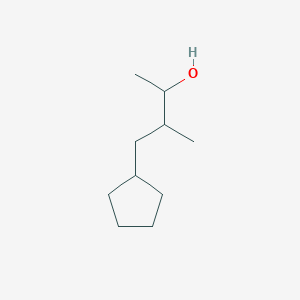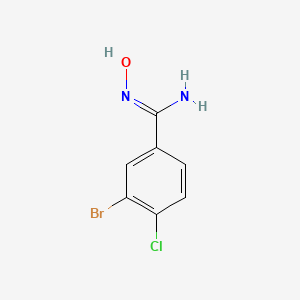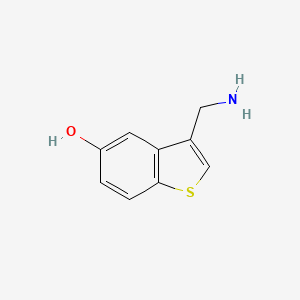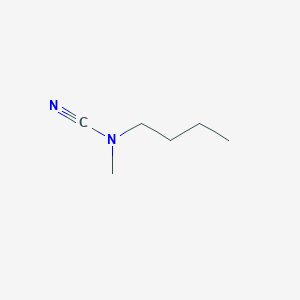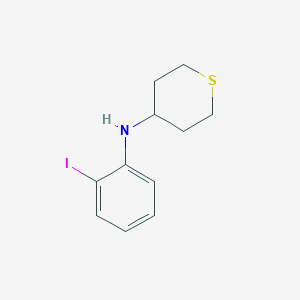
N-(2-iodophenyl)thian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)thian-4-amine is an organic compound with the molecular formula C11H14INS It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thian-4-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed tandem reaction, which involves the use of palladium catalysts to facilitate the formation of the desired product . This method is advantageous due to its efficiency and the ability to produce high yields under mild conditions.
Industrial Production Methods
Industrial production of N-(2-iodophenyl)thian-4-amine may involve large-scale synthesis using similar palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-iodophenyl)thian-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2-iodophenyl)thian-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-iodophenyl)thian-4-amine exerts its effects involves interactions with specific molecular targets. The iodine atom and thian-4-amine group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromophenyl)thian-4-amine
- N-(2-chlorophenyl)thian-4-amine
- N-(2-fluorophenyl)thian-4-amine
Uniqueness
N-(2-iodophenyl)thian-4-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher atomic weight contribute to different steric and electronic effects, making this compound particularly interesting for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H14INS |
|---|---|
Peso molecular |
319.21 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14INS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
Clave InChI |
JTLGRXLCTOTIKW-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


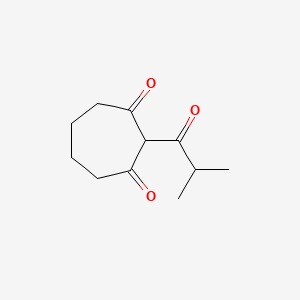
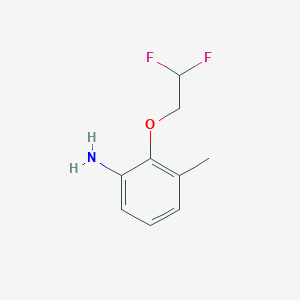

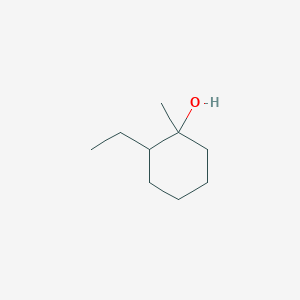

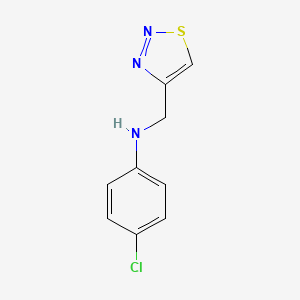
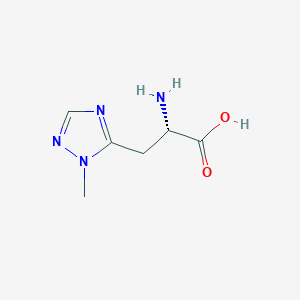
![4-[(But-3-yn-2-yl)amino]benzoic acid](/img/structure/B13314838.png)
![3-(Imidazo[2,1-B][1,3]thiazol-6-YL)propan-1-OL](/img/structure/B13314846.png)
